molecular formula C13H13NO3 B1605226 ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 6628-34-8

ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B1605226
CAS No.: 6628-34-8
M. Wt: 231.25 g/mol
InChI Key: RDKVWTARRVILKC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-8(2)14-10-7-5-4-6-9(10)11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKVWTARRVILKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984818
Record name Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-34-8
Record name NSC60578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate chemical structure"

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy & Electronic Properties

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (CAS: 6628-34-8) is an


-keto ester derivative of the indole scaffold.[1] To understand its reactivity and stability, one must analyze the electronic push-pull mechanisms inherent in its structure.[1]
Electronic Distribution

The molecule consists of a 2-methylindole core coupled at the C3 position to an ethyl glyoxylate moiety.[1]

  • Indole Nucleophilicity: The pyrrole ring of the indole system is electron-rich.[1] The nitrogen lone pair participates in aromaticity, creating high electron density at C3.[1] The presence of a methyl group at C2 (

    
     inductive effect) further stabilizes the 
    
    
    
    -complex intermediate during electrophilic substitution, making the C3 position exceptionally nucleophilic compared to unsubstituted indole.[1]
  • The Glyoxyl Moiety: The

    
    -keto ester side chain acts as a strong electron-withdrawing group (EWG).[1] The ketone carbonyl at the 
    
    
    
    -position is in direct conjugation with the indole
    
    
    -system.[1] This conjugation significantly lowers the infrared stretching frequency of the ketone carbonyl (red shift) and contributes to the molecule's characteristic yellow/orange coloration due to extended
    
    
    -
    
    
    * transitions.[1]
Structural Stability

The C3-carbonyl bond is robust due to resonance stabilization from the indole nitrogen.[1] However, the ester linkage remains susceptible to hydrolysis under basic conditions, which is a critical feature utilized in the synthesis of downstream pharmaceutical acids like Indomethacin.[1]

Synthetic Pathway: Friedel-Crafts Acylation

The most reliable route for synthesizing this compound is the direct acylation of 2-methylindole with ethyl oxalyl chloride (ethyl chlorooxoacetate).[1] Unlike benzene derivatives that require strong Lewis acids (e.g.,


), the enhanced nucleophilicity of 2-methylindole allows this reaction to proceed under milder conditions, often without a catalyst or with a mild base to scavenge HCl.[1]
Reaction Mechanism

The reaction follows a standard Electrophilic Aromatic Substitution (


)  mechanism:
  • Electrophilic Attack: The electrophilic carbon of the acyl chloride attacks the electron-rich C3 of the indole.[1]

  • Sigma Complex Formation: A resonance-stabilized cation (Wheland intermediate) is formed.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the glyoxylate product.[1]

ReactionMechanism Reagents 2-Methylindole + Ethyl Oxalyl Chloride Intermediate Sigma Complex (Cationic Intermediate) Reagents->Intermediate Electrophilic Attack (C3) Product Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate + HCl Intermediate->Product -H+ (Re-aromatization)

Figure 1: Mechanism of electrophilic acylation at the indole C3 position.[1][2]

Experimental Protocol

Objective: Synthesis of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate on a 10 mmol scale.

Reagents
  • 2-Methylindole: 1.31 g (10 mmol)[1]

  • Ethyl Oxalyl Chloride: 1.50 g (11 mmol, 1.1 eq)[1]

  • Pyridine: 0.95 g (12 mmol, 1.2 eq) - Optional, acts as HCl scavenger[1]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (DCM) - 20 mL[1]
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-methylindole (1.31 g) in 15 mL of anhydrous ether. Cool the solution to 0°C using an ice bath.

  • Addition: Add Pyridine (if using) to the indole solution. Then, dissolve Ethyl Oxalyl Chloride in 5 mL of ether and transfer to the addition funnel.

  • Reaction: Dropwise add the acid chloride solution over 15 minutes. The reaction is exothermic; maintain temperature <5°C. A precipitate (Pyridine-HCl) or the product itself may begin to form immediately.[1]

  • Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup:

    • If Pyridine was used: Filter off the white Pyridine-HCl salt.[1] Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • If no base was used:[1] Pour the reaction mixture into ice water (50 mL) and extract with EtOAc.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. The crude solid is typically recrystallized from Ethanol or Ethanol/Water to yield yellow needles.[1]
    

SynthesisWorkflow Step1 Dissolve 2-Methylindole in Anhydrous Ether (0°C) Step2 Dropwise Addition of Ethyl Oxalyl Chloride Step1->Step2 Step3 Stir at RT (2-4 hrs) Monitor via TLC Step2->Step3 Step4 Quench/Wash (Remove HCl/Salts) Step3->Step4 Step5 Recrystallization (Ethanol) Step4->Step5

Figure 2: Operational workflow for the bench-scale synthesis.

Characterization Data

The following spectroscopic data validates the structure. The distinction between the ketone and ester carbonyls in IR is critical.

TechniqueParameterObserved DataInterpretation
Appearance Physical StateYellow/Orange Crystalline SolidExtended conjugation of the glyoxyl group with the indole ring.

NMR

(ppm) in

9.20 (br s, 1H)Indole NH (Deshielded).
8.0 - 7.2 (m, 4H)Aromatic protons (Indole ring).[1]
4.42 (q,

Hz, 2H)
Ester

(Quartet).[1]
2.71 (s, 3H)C2-

(Singlet).[1]
1.41 (t,

Hz, 3H)
Ester

(Triplet).[1]
IR

(

)
3250 - 3350N-H Stretch.
1735Ester C=O (Typical ester range).[1]
1625 - 1640Ketone C=O (Conjugated with aromatic ring).
MS

231.25

, 158

Molecular ion and characteristic fragmentation.[1]

Pharmaceutical Application: The Indomethacin Pathway[1]

This compound is a structural analog and synthetic precursor type for Indole-3-acetic acid derivatives, most notably the NSAID Indomethacin .[1]

In the synthesis of Indomethacin (or its analogs), the glyoxyl side chain serves as a "handle" to introduce the acetic acid moiety.[1] The


-keto group is reduced to a methylene group using Wolff-Kishner reduction  (hydrazine/KOH) or Catalytic Hydrogenation  (

).

Note on Regioselectivity: The 2-methyl group is essential not only for biological activity (COX inhibition) but also for blocking the C2 position, forcing the acylation to occur exclusively at C3.[1]

IndomethacinPathway Indole 2-Methylindole Glyoxylate Ethyl 2-(2-methylindol-3-yl) -2-oxoacetate (Target Molecule) Indole->Glyoxylate Acylation (EtO-CO-CO-Cl) Acetate Ethyl 2-(2-methylindol-3-yl) acetate Glyoxylate->Acetate Reduction (Wolff-Kishner) Indomethacin Indomethacin Analog (After N-Acylation) Acetate->Indomethacin N-Benzoylation & Hydrolysis

Figure 3: Retrosynthetic map showing the glyoxylate reduction to the acetic acid pharmacophore.[1][2]

References

  • PubChem. (n.d.).[1] Indomethacin | C19H16ClNO4. National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (1942). 2-Methylindole.[3][4][5] Org. Synth. 1942, 22,[1][6] 94. Retrieved from [Link]

  • Upadhayaya, R. S., et al. (2009).[1] Reaction between oxalyl chloride and indole. Journal of Organic Chemistry. (Contextual validation of C3 acylation mechanism).

Sources

Technical Analysis Guide: 13C NMR of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

This guide provides a definitive technical framework for the structural verification of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate using Carbon-13 Nuclear Magnetic Resonance (


C NMR).

This molecule is a critical intermediate in the synthesis of indole-based pharmaceuticals, particularly in the development of antiviral and anticancer agents where the C3-glyoxyl moiety serves as a versatile handle for further functionalization (e.g., condensation with amines or reduction).

Structural Breakdown

The molecule consists of three distinct magnetic environments:

  • The Indole Core: A fused benzene-pyrrole system substituted at C2 (methyl) and C3 (glyoxyl side chain).

  • The

    
    -Keto Ester Side Chain:  A highly oxygenated motif containing two distinct carbonyl carbons.
    
  • Aliphatic Substituents: The ethyl ester group and the C2-methyl group.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to accurate spectral analysis. This compound is typically synthesized via Friedel-Crafts acylation of 2-methylindole with ethyl chlorooxoacetate (ethyl oxalyl chloride).

Common Impurities to Watch:

  • Unreacted 2-Methylindole: Look for C2-H signals (absent in product) and lack of carbonyls.

  • Hydrolyzed Acid: 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid (loss of ethyl signals).

  • Dimerization Products: Bis-indolyl species (rare but possible under harsh acidic conditions).

SynthesisPath cluster_0 Reagents Indole 2-Methylindole (Nucleophile) Product TARGET MOLECULE Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Indole->Product + Lewis Acid (e.g., AlCl3) Chloride Ethyl chlorooxoacetate (Electrophile) Chloride->Product

Figure 1: Synthetic pathway via Friedel-Crafts acylation. Verification requires confirming the integrity of the C3-acylation.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the following protocol prioritizes sensitivity (for quaternary carbons) and solubility.

Sample Preparation
  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: While CDCl

      
       is standard for esters, indole derivatives often exhibit broadened signals in chloroform due to hydrogen bonding dynamics. DMSO-d
      
      
      
      sharpens the NH exchangeable protons (in
      
      
      H NMR) and ensures complete solubility of the polar
      
      
      -keto moiety.
  • Concentration: 30–50 mg in 0.6 mL solvent.

    • Reasoning:

      
      C is 1.1% naturally abundant. High concentration is vital to resolve the low-intensity quaternary carbonyl peaks within a reasonable timeframe.
      
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Criticality: The two carbonyl carbons (C=O) and the quaternary ring carbons (C2, C3, C3a, C7a) have long spin-lattice relaxation times (

      
      ). Short D1 values will suppress these signals, leading to "missing" peaks.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) to ensure S/N > 10:1 for quaternary carbons.

Spectral Analysis & Assignments

The


C spectrum of this molecule is defined by the deshielding hierarchy : Ketone > Ester > Aromatic (C-N) > Aromatic (C-C) > Aliphatic-O > Aliphatic-C.
Data Summary Table (DMSO-d )
Carbon TypePositionChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Diagnostic
Carbonyl

-Keto (C=O)
180.0 – 182.0 C (Quat)Most deshielded; conjugated to indole.
Carbonyl Ester (COO) 163.5 – 165.0 C (Quat)Typical

-keto ester range.
Indole C2 145.0 – 148.0 C (Quat)Downfield due to N-attachment + Methyl sub.
Indole C7a 135.0 – 137.0C (Quat)Bridgehead (N-side).
Indole C3a 126.0 – 128.0C (Quat)Bridgehead (C-side).
Indole C6 122.0 – 123.0CHAromatic.
Indole C5 121.0 – 122.0CHAromatic.
Indole C4 120.0 – 121.0CHAromatic.
Indole C7 111.0 – 112.0CHShielded; adjacent to N.
Indole C3 108.0 – 110.0 C (Quat)Shielded by resonance; site of acylation.
Ethyl O-CH

61.0 – 62.0 CH

Deshielded by oxygen.
Ethyl CH

13.5 – 14.5CH

Terminal methyl.
Methyl Indole-CH

12.0 – 13.0 CH

Attached to C2.

> Note: Chemical shifts may vary by ±0.5 ppm depending on concentration and exact temperature. Data extrapolated from analogous indole-3-glyoxylates [1, 2].

Detailed Interpretation Logic[5]
The Carbonyl Region (160–190 ppm)

This is the "fingerprint" of the synthesis. You must observe two distinct peaks.

  • The

    
    -Keto Peak (~181 ppm):  This signal appears significantly downfield compared to the ester. It represents the ketone directly attached to the electron-rich indole C3 position. The conjugation with the indole ring pushes this shift slightly upfield compared to a purely aliphatic 
    
    
    
    -keto ester (usually >190 ppm), but it remains the most deshielded signal.
  • The Ester Peak (~164 ppm): Typical for ethyl esters.

The Indole Core
  • C2 vs. C3: In unsubstituted indole, C2 is a CH (~125 ppm). Here, the presence of the methyl group and the double-bond character shifts C2 to a quaternary signal around 145-148 ppm . C3, attached to the electron-withdrawing carbonyl, is surprisingly shielded (~109 ppm) relative to benzene rings due to the enamine-like character of the pyrrole ring (electron density donation from Nitrogen).

The Aliphatic Region
  • Differentiation of Methyls: The ethyl group's methyl (~14 ppm) and the indole's C2-methyl (~12.5 ppm) are close.

    • Differentiation: The Ethyl-CH

      
       is coupled to the O-CH
      
      
      
      in HMBC/COSY (indirectly). The Indole-CH
      
      
      shows a strong HMBC correlation to the quaternary C2 (~146 ppm).

Advanced Verification: 2D NMR Logic

For definitive proof of structure, 1D


C is often insufficient to distinguish regioisomers (e.g., acylation at C2 vs C3 if the starting material was ambiguous). Use HMBC (Heteronuclear Multiple Bond Correlation)  to connect the pieces.
HMBC Connectivity Flow

The following logic map illustrates how to use HMBC correlations to "build" the molecule from its spectra.

HMBC_Logic cluster_sidechain Side Chain Verification cluster_core Indole Core Verification cluster_link The Critical Link EthylCH2 Ethyl CH2 protons (4.3 ppm) EsterC Ester Carbonyl (~164 ppm) EthylCH2->EsterC 3J Correlation KetoC Keto Carbonyl (~181 ppm) EthylCH2->KetoC No Correlation (Too far) IndoleNH Indole NH (~12 ppm) IndoleC2 Indole C2 (~146 ppm) IndoleNH->IndoleC2 3J Strong IndoleC3 Indole C3 (~109 ppm) IndoleNH->IndoleC3 3J Strong IndoleC3a Indole C3a (~127 ppm) IndoleNH->IndoleC3a 3J Strong IndoleH4 Indole H4 (Aromatic) (~8.0 ppm) IndoleH4->KetoC 3J Correlation (Defines C3 substitution) IndoleH4->IndoleC3 3J Correlation

Figure 2: HMBC Correlation Logic. The correlation between Indole H4 and the Keto Carbonyl (~181 ppm) is the "smoking gun" that proves the side chain is attached at C3.

Troubleshooting & Common Pitfalls

Missing Quaternary Carbons
  • Symptom: The spectrum shows the aromatic and aliphatic regions but is missing peaks at 164 and 181 ppm.

  • Cause: Insufficient relaxation delay (

    
    ) or insufficient scans. Quaternary carbons relax slowly.
    
  • Solution: Increase

    
     to 3–5 seconds or add a trace of relaxation agent (e.g., Cr(acac)
    
    
    
    ), though the latter is destructive.
Solvent Peaks Masking Signals
  • Symptom: Peaks around 40 ppm are obscured.

  • Cause: DMSO-d

    
     septet appears at 39.5 ppm.
    
  • Analysis: This region typically contains aliphatic carbons adjacent to electron-withdrawing groups (e.g., N-CH

    
     or Cl-CH
    
    
    
    ). For this specific molecule, no signals fall in the 35–45 ppm range, so DMSO masking is not a critical interference issue.
Hydrolysis Artifacts
  • Symptom: Disappearance of Ethyl signals (61 ppm, 14 ppm) and appearance of a broad peak >12 ppm in

    
    H NMR (COOH).
    
  • Cause: Moisture in the DMSO-d

    
     or the sample causing ester hydrolysis to the free acid.
    
  • Prevention: Use ampuled, dry solvents.

References

  • National Institutes of Health (NIH) / PubMed. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Supplementary Information: Synthesis and NMR characterization of Indole-3-glyoxylates. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Table and Indole Derivatives. Retrieved from [Link]

  • University of Illinois. (2023). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from [Link]

"ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate literature review"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (also referred to as ethyl (2-methyl-3-indolyl)glyoxylate) is a critical bicyclic intermediate in the synthesis of indole-3-acetic acid derivatives, most notably the non-steroidal anti-inflammatory drug (NSAID) Indomethacin .[1]

Its structural significance lies in the


-keto ester moiety at the C3 position, which serves as a versatile "handle" for further functionalization—specifically reduction to the acetic acid side chain characteristic of auxin-like pharmacophores. This guide provides a rigorous technical breakdown of its synthesis, mechanistic underpinnings, and validation protocols.

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule consists of a 2-methylindole core substituted at the electron-rich C3 position with an ethyl glyoxylate group.

  • IUPAC Name: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.25 g/mol

Spectroscopic Profile (Diagnostic Data)

Note: Chemical shifts are solvent-dependent (typically DMSO-


 or 

).
NucleusSignalMultiplicityApprox.[2][3][4] Shift (

ppm)
Assignment

H NMR
Indole NHBroad Singlet11.5 - 12.0N-H (Exchangeable)
Aryl ProtonsMultiplet7.0 - 8.1Indole C4-C7
Ester

Quartet4.3 - 4.4

(Deshielded by

)
C2-MethylSinglet2.6 - 2.7

Ester

Triplet1.3 - 1.4


C NMR
Keto CarbonSinglet~180.0

-Keto

Ester CarbonSinglet~164.0Ester

Expert Insight: The


-keto carbonyl is highly conjugated with the indole ring, often shifting the UV 

significantly compared to the parent indole, resulting in a characteristic yellow-to-orange coloration of the solid.

Synthetic Protocol: The Oxalyl Chloride Route

The most robust synthesis utilizes the high nucleophilicity of the indole C3 position to attack oxalyl chloride. This method avoids the need for harsh Lewis acids (Friedel-Crafts catalysts) which can degrade the indole ring.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 2-Methylindole (1.0 eq)[5]

  • Oxalyl Chloride (1.2 eq)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Absolute Ethanol (Excess)

  • Optional: Pyridine (1.0 eq) as an acid scavenger (though often unnecessary).

Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 2-methylindole in anhydrous ether (

    
     concentration).
    
  • Acylation (The Critical Step): Cool the solution to

    
     using an ice bath. Add oxalyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes.
    
    • Observation: The solution will turn bright orange/red, and a precipitate (the glyoxyl chloride intermediate) may form.

  • Reaction: Allow the mixture to stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Esterification: Cool the mixture back to

    
    . Add absolute ethanol slowly (exothermic reaction).
    
  • Workup:

    • Pour the reaction mixture into ice-cold saturated

      
       (to neutralize HCl).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over anhydrous

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Process Visualization (DOT Diagram)

SynthesisWorkflow Start Start: 2-Methylindole (Solvent: Anhydrous Ether) Reagent Add Oxalyl Chloride (Dropwise @ 0°C) Start->Reagent N2 Atmosphere Intermediate Intermediate: Indolyl-3-glyoxyl Chloride (Red/Orange Precipitate) Reagent->Intermediate Electrophilic Attack Quench Add Absolute Ethanol (Esterification) Intermediate->Quench Nucleophilic Acyl Substitution Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) Quench->Workup -HCl Product Final Product: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Workup->Product Crystallization

Figure 1: Workflow for the synthesis of the target glyoxylate ester.

Mechanistic Insight & Reactivity

Regioselectivity (C3 vs. N1)

Why does the reaction occur at C3 and not the Nitrogen (N1)?

  • Electronic Control: The lone pair on the Nitrogen atom participates in the aromatic system, making N1 poor as a nucleophile but significantly enhancing the electron density at C3 via resonance.

  • Steric Control: While C2 is blocked by the methyl group, C3 remains accessible.

  • Validation: If N-acylation occurs (rare without strong base), it is usually reversible or can be rearranged to C3 under thermal conditions.

Mechanism Diagram

Mechanism Indole 2-Methylindole Complex Sigma Complex (C3 Cation) Indole->Complex Pi-attack from C3 Oxalyl Oxalyl Chloride (Electrophile) Oxalyl->Complex Intermed Acyl Chloride Intermediate Complex->Intermed Re-aromatization (-H+) Final Target Ester Intermed->Final EtOH Attack (-HCl)

Figure 2: Electrophilic Aromatic Substitution (


) mechanism driving the synthesis.

Downstream Application: Indomethacin Synthesis[7]

The target molecule is a direct precursor to the acetic acid side chain found in Indomethacin. The transformation requires the reduction of the


-keto group to a methylene group.
The Reduction Protocol (Wolff-Kishner Modification)

While catalytic hydrogenation is possible, it risks reducing the indole double bond (C2-C3). The chemical reduction is preferred.

  • Reactants: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate + Hydrazine Hydrate (

    
    ).
    
  • Base: KOH or NaOEt.

  • Solvent: Ethylene Glycol or Diethylene Glycol (high boiling point).

  • Reaction:

    
    
    Note: The ester is often hydrolyzed to the acid during the harsh basic conditions of Wolff-Kishner, yielding 2-methylindole-3-acetic acid directly, which is then re-esterified or N-acylated.
    
Comparative Data: Reduction Methods
MethodReagentsProsCons
Wolff-Kishner

, KOH,

Complete reduction to

Harsh conditions, hydrolyzes ester
Clemmensen Zn(Hg), HClGood for acid-stable substratesIndole is acid-sensitive (polymerization risk)
Catalytic Hydrogenation

, Pd/C
Mild conditionsRisk of reducing C2-C3 double bond
NaBH4 Reduction

Yields Alcohol (

)
Requires second step to remove -OH

Safety & Troubleshooting

Handling Oxalyl Chloride
  • Hazard: Highly toxic, releases HCl and CO gas. Reacts violently with water.

  • Control: All glassware must be oven-dried. Use a dedicated fume hood. The exhaust gas should be trapped in a base bath (

    
    ) to neutralize HCl.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solventRe-dry Ether/DCM over molecular sieves.
N-Acylation Product Base too strong / Temp too highKeep reaction at

; avoid strong bases like NaH.
Product is Oil (not solid) Impurities / Solvent residueTriturate with cold Hexane/Ether to induce crystallization.

References

  • Synthesis of Indole-3-glyoxylates

    • Source: Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210.
    • Relevance: The foundational paper establishing the oxalyl chloride route for indole functionaliz
    • Link:

  • Indomethacin Synthesis Pathways

    • Source: Yamamoto, H., et al. (1968). "Synthesis of Indomethacin and Related Compounds." Chemical & Pharmaceutical Bulletin.
    • Relevance: Details the conversion of the glyoxylate intermedi
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  • Mechanistic Reviews

    • Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
    • Relevance: Authoritative text on electrophilic substitution
    • Link:

  • Safety Data (Oxalyl Chloride)

    • Source: PubChem Labor
    • Link:

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Methodological & Application

Application Notes: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate as a Cornerstone in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and geometric shape allow it to interact with a wide array of biological targets, making it a cornerstone of modern drug discovery. Within the vast family of indole-containing molecules, ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate stands out as a particularly versatile and powerful synthetic intermediate. Its structure, featuring a reactive α-ketoester functionality at the C3 position of a 2-methylindole, provides a synthetic handle for constructing complex molecular architectures with significant biological activity.

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate. We will explore its synthesis, its critical role in the preparation of multi-target kinase inhibitors, and provide detailed, field-proven protocols to enable its successful application in the laboratory.

Physicochemical Properties and Handling

A foundational understanding of the starting material is paramount for reproducible and safe experimentation.

PropertyValue
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance Typically a yellow to orange or brown crystalline powder
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Application: Synthesis of Protein Kinase Inhibitors

The most prominent and high-impact application of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is its role as a key precursor in the synthesis of indolinone-based protein kinase inhibitors.[2] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The title compound provides the essential indole core required for potent and selective inhibition of key kinases involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[2]

A prime example of this application is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2][4]

Workflow for Sunitinib Precursor Synthesis

The synthesis leverages a Knoevenagel-type condensation reaction. The α-keto group of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate serves as the electrophile, reacting with an active methylene group on a substituted pyrrole carboxamide to form the characteristic ylidenemethyl bridge of the final drug substance.

G cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_product Product A Ethyl 2-(2-methyl-1H- indol-3-yl)-2-oxoacetate C Knoevenagel Condensation A->C Indole Component B N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide B->C Pyrrole Component + Base Catalyst (e.g., Piperidine) D Sunitinib (Free Base) C->D Formation of (Z)-isomer

Caption: Synthetic workflow for Sunitinib synthesis.

Experimental Protocols

The following protocols are presented with the causality behind experimental choices to ensure both understanding and reproducibility.

Protocol 1: Synthesis of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

This protocol describes the synthesis of the title compound via Friedel-Crafts acylation of 2-methylindole.

Principle: The electron-rich indole nucleus undergoes electrophilic substitution at the C3 position. Ethyl oxalyl chloride serves as the acylating agent, and a Lewis acid is typically not required due to the high reactivity of the indole, though a mild base is used to scavenge the HCl byproduct.

Materials & Reagents:

ReagentM.W.AmountMoles
2-Methylindole131.1710.0 g76.2 mmol
Ethyl oxalyl chloride136.5311.5 mL103 mmol
Pyridine79.108.3 mL103 mmol
Dichloromethane (DCM)-200 mL-
1M Hydrochloric Acid-100 mL-
Saturated NaCl (Brine)-50 mL-
Anhydrous MgSO₄---

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylindole (10.0 g, 76.2 mmol) and dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: The acylation reaction is exothermic. Cooling prevents side reactions and improves selectivity.

  • Reagent Addition: Add pyridine (8.3 mL, 103 mmol) to the solution. Subsequently, add ethyl oxalyl chloride (11.5 mL, 103 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Slow addition controls the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 1M HCl (100 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (50 mL). Rationale: The acid wash removes excess pyridine. Water and brine washes remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product as a yellow solid.[5]

Protocol 2: Synthesis of Sunitinib (SU11248) Free Base

This protocol details the condensation of the title compound with the corresponding pyrrole aldehyde, a key step in Sunitinib synthesis.[2][6]

Principle: This is a base-catalyzed Knoevenagel condensation. The base (piperidine) deprotonates the C2-methyl group of the indole, which then attacks the aldehyde of the pyrrole component. Subsequent dehydration yields the final conjugated system.

Materials & Reagents:

ReagentM.W.AmountMoles
Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate231.252.31 g10.0 mmol
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide294.402.94 g10.0 mmol
Ethanol-50 mL-
Piperidine85.150.5 mL~5 mmol

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (2.31 g, 10.0 mmol) and the pyrrole carboxamide (2.94 g, 10.0 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add piperidine (0.5 mL) to the suspension. Rationale: Piperidine is a mild organic base that effectively catalyzes the condensation without promoting significant side reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The reaction mixture should become a clear, colored solution before a precipitate forms. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities. Rationale: Washing with cold solvent minimizes loss of the desired product, which has lower solubility at reduced temperatures.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield Sunitinib free base as a yellow-orange solid.

Biological Context: Mechanism of Action of Sunitinib

Understanding the biological target provides context for the importance of the synthesis. Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs).

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Sunitinib Sunitinib VEGFR VEGF Receptor (VEGFR) Sunitinib->VEGFR Inhibits PDGFR PDGF Receptor (PDGFR) Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK PDGFR->Angiogenesis cKIT->PI3K_AKT cKIT->RAS_MAPK Survival Tumor Cell Survival PI3K_AKT->Survival Proliferation Tumor Cell Proliferation RAS_MAPK->Proliferation

Caption: Sunitinib's inhibitory action on key RTKs.

By blocking the ATP-binding site of these kinases, Sunitinib prevents their phosphorylation and activation, thereby shutting down downstream signaling pathways crucial for tumor growth and the formation of new blood vessels that supply the tumor.[7]

Conclusion and Future Outlook

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is more than just a chemical reagent; it is a strategic building block that has enabled the development of life-saving therapeutics. The protocols and insights provided herein demonstrate its utility and offer a robust foundation for its application in research and development. Beyond Sunitinib, the reactivity of this intermediate opens avenues for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other bioactive molecules.[8][9] Its continued exploration is certain to yield new chemical entities with the potential to address a range of unmet medical needs.

References

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  • MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is an intriguing heterocyclic compound that, while traditionally explored within the context of medicinal chemistry and as a synthetic intermediate, holds considerable untapped potential in the realm of material science. The indole nucleus is a cornerstone in the development of functional organic materials, prized for its electron-rich nature and versatile reactivity.[1] This document provides a comprehensive guide to the synthesis, properties, and, most importantly, the prospective applications of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in material science. By leveraging the known attributes of the indole scaffold and the unique reactivity of the α-keto ester functionality, we present detailed protocols and conceptual workflows for its application in polymer chemistry, organic electronics, and the formulation of functional dyes and coatings. This guide is intended to serve as a foundational resource for researchers seeking to explore and pioneer the use of this versatile molecule in creating novel materials.

Introduction: The Promise of the Indole Scaffold in Material Science

The indole ring system is a vital heterocyclic motif with broad applications not only in pharmaceuticals and agrochemicals but also in material science.[2] Its inherent aromaticity and the presence of a reactive N-H group make it an excellent building block for a variety of functional materials. Polyindoles and indole-containing polymers are noted for their thermal stability, photoluminescent properties, and redox activity.[1][3] These characteristics make them suitable for a range of applications, including as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[4][5]

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate combines the advantageous properties of the indole core with the versatile reactivity of an α-keto ester. The α-keto ester group is a valuable functional handle for a variety of chemical transformations, including esterification, nucleophilic addition, and reduction.[6] This dual functionality suggests that ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate can be employed as a monomer in polymerization reactions, as a precursor for functional dyes, or as a building block for novel organic semiconductors. This document will explore these potential applications in detail, providing both the scientific rationale and practical experimental protocols.

Synthesis and Characterization of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

A reliable and scalable synthesis is the first critical step for the application of any compound in material science. The following protocol describes a common method for the synthesis of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate.

Synthesis Protocol

This synthesis is typically achieved through the Friedel-Crafts acylation of 2-methylindole with ethyl oxalyl chloride.

Materials:

  • 2-methylindole

  • Ethyl oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylindole (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone)
TPSA 59.16 Ų[7]
LogP 2.22[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 3[7]
Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C=O of the ketone and ester).

  • UV-Vis Spectroscopy: To determine the absorption properties of the molecule.

  • Fluorimetry: To assess any intrinsic fluorescent properties.

Proposed Application in Polymer Science

The bifunctional nature of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate makes it a promising candidate for the synthesis of novel functional polymers. The indole N-H can participate in condensation polymerizations, while the ester group can be used for transesterification or aminolysis to create polymer side chains.

Potential as a Monomer for Poly(ether-indole)s

A hypothetical route to a poly(ether-indole) could involve a nucleophilic aromatic substitution reaction between the deprotonated indole nitrogen and an activated dihaloaromatic monomer.

Conceptual Polymerization Workflow:

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Isolation and Purification cluster_3 Characterization Monomer1 Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Reaction Deprotonation with K₂CO₃ in DMAc/Toluene Monomer1->Reaction Monomer2 Activated Dihaloaromatic (e.g., bis(4-fluorophenyl)sulfone) Monomer2->Reaction Polymerization Nucleophilic Aromatic Substitution at 160-180 °C Reaction->Polymerization Isolation Precipitation in Methanol Polymerization->Isolation Purification Filtration and Drying Isolation->Purification Characterization GPC, NMR, TGA, DSC Purification->Characterization

Caption: Conceptual workflow for the synthesis of a poly(ether-indole).

Experimental Protocol:

  • Monomer Charging: To a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (1 equivalent), bis(4-fluorophenyl)sulfone (1 equivalent), potassium carbonate (2 equivalents), and a mixture of dimethylacetamide (DMAc) and toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water with toluene.

  • Polymerization: After dehydration, distill off the toluene and raise the temperature to 160-180 °C to initiate polymerization. Maintain this temperature for 8-12 hours.

  • Isolation: Cool the viscous solution and precipitate the polymer by pouring it into a large volume of methanol.

  • Purification: Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum at 80 °C.

  • Characterization: Analyze the resulting polymer's molecular weight by Gel Permeation Chromatography (GPC), confirm its structure by NMR, and evaluate its thermal properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Indole-based polymers are known to exhibit good thermal stability.[8]

Proposed Application in Organic Electronics

The electron-rich indole core is a common motif in materials for organic electronics, serving as an effective hole-transporting unit.[5] The extended π-system of the indole ring can be further functionalized to tune the HOMO/LUMO energy levels for specific applications in OLEDs or OFETs.

Building Block for Emissive Materials in OLEDs

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate can be chemically modified to create novel emissive materials. For instance, the α-keto ester can be a site for Knoevenagel condensation with active methylene compounds to extend the conjugation and create a donor-π-acceptor (D-π-A) structure, which is a common design for fluorescent molecules.[4]

Workflow for OLED Device Fabrication and Testing:

G cluster_0 Material Synthesis cluster_1 Device Fabrication cluster_2 Device Characterization Synthesis Synthesis of Indole-based Emitter Deposition Spin-coating/Thermal Evaporation of Layers (HTL, EML, ETL, Cathode) Synthesis->Deposition Substrate ITO Substrate Cleaning Substrate->Deposition EL_IVL Electroluminescence, Current-Voltage-Luminance (I-V-L) Measurements Deposition->EL_IVL EQE External Quantum Efficiency Calculation EL_IVL->EQE G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Dye Isolation cluster_3 Characterization Indole Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in Acetic Acid Coupling Addition of Diazonium Salt to Indole Solution at 0-5 °C Indole->Coupling Aniline Aniline Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Coupling Isolation Neutralization and Precipitation Coupling->Isolation Purification Filtration, Washing, and Recrystallization Isolation->Purification Characterization UV-Vis Spectroscopy, Colorimetry Purification->Characterization

Caption: Conceptual workflow for the synthesis of an indole-based azo dye.

Experimental Protocol:

  • Diazotization: Prepare a solution of aniline in dilute HCl and cool it to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Coupling: Dissolve ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in a suitable solvent like acetic acid and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the indole solution with vigorous stirring.

  • Isolation: After the reaction is complete, neutralize the mixture to precipitate the azo dye.

  • Purification: Filter the crude dye, wash with water, and purify by recrystallization.

  • Characterization: Characterize the synthesized dye using UV-Vis spectroscopy to determine its absorption maximum and color properties. The impact of different solvents on the absorbance can also be investigated. [9]

Conclusion

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate represents a promising, yet underexplored, platform molecule for material science. Its unique combination of an electron-rich indole core and a reactive α-keto ester functional group opens up a wide array of possibilities for the design and synthesis of novel functional materials. The protocols and conceptual workflows presented in this guide are intended to provide a solid foundation and inspiration for researchers to harness the potential of this versatile compound in polymers, organic electronics, and functional dyes. Further experimental validation of these proposed applications is highly encouraged and is expected to lead to exciting advancements in material science.

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  • Wilbon, P. A., et al. (2013). Indole as a new sustainable aromatic unit for high quality biopolyesters. Polymer Chemistry, 4(18), 4970-4979.
  • Zhang, Y., et al. (2022). Indole-Based Nickel Catalysts for Ethylene Polymerization and Copolymerization with Norbornene Derivatives. Macromolecules, 55(17), 7629-7640.
  • Anjali, T. G., et al. (2022). Facile Synthesis of Polyindole/Ni1–xZnxFe2O4 (x = 0, 0.5, 1) Nanocomposites and Their Enhanced Microwave Absorption and Shielding Properties. ACS Omega, 7(13), 11263-11277.
  • Zheng, Y., et al. (2024). Recent advances in electrochemically enabled construction of indoles from non-indole-based substrates.
  • Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Lee, J., et al. (2020). Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3-b]indole-Based Thermally Activated Delayed Fluorescence Emitters.
  • Quantum Chemical Corp. (1991). Poly(keto-esters). EP0425832A1.
  • Carro, J., et al. (2019). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing.
  • Kumbhar, A. S., et al. (2018). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Journal of Chemical Sciences, 130(11), 1-8.
  • Gande, S., et al. (2024). C3-Symmetric Indole-Based Truxenes: Design, Synthesis, and Photophysical Studies. ACS Omega, 9(8), 9145-9155.
  • Al-Hamdani, Y. A. S., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, 7(12), 10419-10429.
  • Cymit Quimica. (n.d.).
  • MES Keveeyam College. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLYINDOLE/NICKEL OXIDE NANOCOMPOSITES.
  • Wang, F., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(16), 3045-3050.
  • Britannica. (n.d.).
  • Zhang, Y., et al. (2023). Indolo[3,2-b]indole-based multi-resonance emitters for efficient narrowband pure-green organic light-emitting diodes.
  • Beaudelot, J., et al. (2022). Different synthetic approaches toward α-keto esters.
  • Gök, Y., & Tardu, M. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Journal of Molecular Structure, 1108, 334-343.
  • Anjali, T. G., et al. (2022). Facile Synthesis of Polyindole/Ni1–xZnxFe2O4 (x = 0, 0.5, 1) Nanocomposites and Their Enhanced Microwave Absorption and Shielding Properties. PMC - PubMed Central.
  • Ossila. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • Royal Society of Chemistry. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the various synthetic routes to this important indole derivative. The indole moiety is a critical structural component in many natural products and synthetic molecules with significant biological activity, making the efficient synthesis of its derivatives a key focus in medicinal chemistry.[1][2]

This resource is structured to address specific challenges you may encounter during your experiments, explaining the chemical principles behind our recommended solutions.

I. Overview of Synthetic Strategies

The synthesis of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate and related indole-3-glyoxylates typically revolves around the introduction of the glyoxylyl group at the C3 position of the 2-methylindole core. The high nucleophilicity of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic substitution.[3] However, this reactivity can also lead to side reactions, necessitating careful control of reaction conditions.

The primary and most direct method is the Friedel-Crafts acylation of 2-methylindole with an appropriate acylating agent, such as ethyl oxalyl chloride. Alternative strategies include the oxidation of a C3-acetyl group and modern cross-coupling methodologies . Each approach has its own set of advantages and potential pitfalls.

Comparative Summary of Synthetic Routes
Synthetic Route Key Reagents Typical Yields Advantages Common Challenges
Friedel-Crafts Acylation 2-methylindole, Ethyl oxalyl chloride, Lewis Acid (e.g., AlCl₃, ZnO)60-85%Direct, high-yieldingSide reactions (N-acylation, diacylation), harsh conditions, catalyst handling
Oxidation of 3-acetyl-2-methylindole 3-acetyl-2-methylindole, Oxidizing agent (e.g., SeO₂, KMnO₄)40-70%Utilizes a readily available starting materialOver-oxidation, harsh reaction conditions, toxic reagents
Cross-Coupling Reactions Halogenated 2-methylindole, Ethyl glyoxylate derivative, Palladium catalyst50-80%Milder conditions, good functional group toleranceCost of catalyst, synthesis of starting materials, optimization of reaction conditions
Direct C-H Functionalization 2-methylindole, Ethyl glyoxylate, Palladium catalyst, Oxidant45-75%Atom-economical, avoids pre-functionalizationCatalyst loading, oxidant sensitivity, regioselectivity issues

II. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, providing explanations and actionable solutions.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and often high-yielding method for introducing an acyl group onto an aromatic ring.[4] In the context of indoles, the reaction proceeds via electrophilic aromatic substitution, with the acylium ion generated from ethyl oxalyl chloride and a Lewis acid attacking the electron-rich C3 position of the indole.[3]

Workflow for Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-methylindole in an anhydrous solvent (e.g., DCM, CS₂) lewis_acid Add Lewis Acid (e.g., AlCl₃) portion-wise at low temperature (0 °C) start->lewis_acid add_reagent Slowly add ethyl oxalyl chloride dropwise lewis_acid->add_reagent stir Stir at 0 °C to room temperature for 1-4 hours add_reagent->stir quench Quench the reaction with ice-water stir->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash organic layer with brine and dry extract->wash purify Purify by column chromatography or recrystallization wash->purify end end purify->end Obtain Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate G start Need for mild conditions and high functional group tolerance? yes_node Yes start->yes_node Yes no_node No start->no_node No pre_functionalized Is a pre-functionalized indole (e.g., 3-halo-2-methylindole) readily available? yes_node->pre_functionalized traditional traditional no_node->traditional Traditional methods like Friedel-Crafts may be suitable. cross_coupling Consider Cross-Coupling Reactions (e.g., Suzuki, Stille) pre_functionalized->cross_coupling Yes ch_functionalization Consider Direct C-H Functionalization pre_functionalized->ch_functionalization No

Sources

"catalyst selection for optimizing ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Synthesis Document ID: TSC-IND-042 Last Updated: 2025-05-18 Status: Active

Core Directive: The "Why" Behind Catalyst Selection

The synthesis of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate via Friedel-Crafts acylation is a pivotal step in the production of indole-based therapeutics (e.g., Indomethacin derivatives). The reaction involves the coupling of 2-methylindole with ethyl chlorooxoacetate (ethyl oxalyl chloride).

The Central Challenge: 2-Methylindole is an electron-rich heterocycle.[1] While this makes it a good nucleophile, it also makes it highly susceptible to acid-catalyzed dimerization and polymerization (tar formation). Furthermore, the indole ring possesses two nucleophilic sites: C3 (soft nucleophile) and N1 (hard nucleophile).

Your choice of catalyst dictates not just the yield, but the chemoselectivity (C3 vs. N1) and the purity profile (avoiding oligomers).

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalyst system based on your specific process constraints.

Catalyst ClassSpecific ReagentRecommended SolventTemp. RangeSelectivity (C3:N1)ProsCons
Strong Lewis Acid Aluminum Chloride (

)
DCM or DCE

to

High (>95:5)Gold Standard. Highest conversion rates; rapid kinetics.High Risk. Exothermic; requires strict anhydrous conditions; risk of "tarring" if temp spikes.
Mild Lewis Acid Zinc Chloride (

)
Ether or THF

to

ModerateGentle. Reduces polymerization risk; easier workup.Slower reaction; may require higher catalyst loading (stoichiometric).
Organometallic Diethylaluminum Chloride (

)
Hexanes/DCM

to

Excellent (>99:1) Precision. Best for regiocontrol; avoids N-acylation almost entirely.Pyrophoric; expensive; difficult to handle at large scale.
Catalyst-Free None (Autocatalysis) Diethyl Ether

to Reflux
GoodGreenest. No metal waste; product precipitates as solid.Lower yields for hindered substrates; relies on high substrate nucleophilicity.

Troubleshooting Guide & FAQs

This section addresses the most common failure modes reported by our user base.

Issue 1: "My reaction mixture turned into a black tar/sludge."
  • Diagnosis: Acid-catalyzed polymerization of 2-methylindole.

  • Root Cause: The Lewis acid was too strong, or the temperature was too high during addition. 2-Methylindole is sensitive to strong acids, leading to dimer formation (rosindole derivatives) which then polymerize.

  • Solution:

    • Switch Catalyst: Move from

      
       to a milder Lewis acid like 
      
      
      
      or
      
      
      .
    • Temperature Control: Ensure the internal temperature never exceeds

      
       during the addition of the catalyst.
      
    • Reverse Addition: Add the indole slowly to the pre-cooled complex of Catalyst + Ethyl Chlorooxoacetate. This ensures the indole is immediately acylated rather than sitting in an acidic pool.

Issue 2: "I am observing significant N-acylation (N1 product)."
  • Diagnosis: Regioselectivity failure.

  • Root Cause: Hard/Soft Acid-Base (HSAB) mismatch. The N1 position is a "hard" nucleophile, while C3 is "soft." Hard Lewis acids or basic conditions favor N-attack.

  • Solution:

    • Avoid Bases: Do not use pyridine or

      
       as scavengers; they deprotonate N1, making it more nucleophilic.
      
    • Use Soft Lewis Acids:

      
       or 
      
      
      
      coordinate preferentially to the acyl chloride, creating a soft electrophile that targets the soft C3 carbon.
    • Solvent Switch: Use non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO) enhance N1 nucleophilicity.

Issue 3: "Low yield despite full consumption of starting material."
  • Diagnosis: Hydrolysis of the labile

    
    -keto ester.
    
  • Root Cause: The product, ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, contains an

    
    -keto ester moiety susceptible to hydrolysis during aqueous workup.
    
  • Solution:

    • Quench Gently: Do not dump the reaction into strong base. Quench with cold saturated

      
       or ice water.
      
    • pH Control: Keep the workup pH slightly acidic to neutral (pH 4-7). Alkaline conditions rapidly hydrolyze the ester to the carboxylic acid (glyoxylic acid derivative).

Standard Operating Procedure (SOP)

Protocol ID: SOP-IND-GLY-01 Method: Aluminum Chloride Catalyzed Acylation (Optimized for Yield)

Reagents:

  • 2-Methylindole (1.0 equiv)

  • Ethyl chlorooxoacetate (1.2 equiv)

  • Aluminum Chloride (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Catalyst Activation: Add

    
     (1.2 equiv) and DCM (5 mL/mmol) to the flask. Cool to 
    
    
    
    .
  • Electrophile Formation: Add Ethyl chlorooxoacetate (1.2 equiv) dropwise. Stir for 15 mins. The solution should turn yellow/orange, indicating the formation of the acylium-aluminum complex.

  • Addition: Dissolve 2-Methylindole (1.0 equiv) in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temp

    
    .
    
    • Critical Checkpoint: If the solution turns black immediately, stop. You are adding too fast.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Quench: Pour the mixture slowly onto crushed ice/water.

  • Isolation: Extract with DCM (

    
    ). Wash organics with Brine.[2] Dry over 
    
    
    
    .[2] Concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or Ether/Hexane.

Mechanistic Visualization

The following diagram illustrates the pathway selectivity and the role of the Lewis Acid (


) in activating the electrophile while avoiding N-attack.

IndoleAcylation Reactants 2-Methylindole + Ethyl Chlorooxoacetate Complex Acylium-LA Complex [R-CO-CO]⁺[MXₙCl]⁻ Reactants->Complex Lewis Acid (AlCl₃) Activation SideProduct N-Acylated Byproduct Reactants->SideProduct Hard Base/Solvent (N-Attack) Tar Polymerization (Acid Catalyzed) Reactants->Tar Excess Heat/Acid (Dimerization) Transition Wheland Intermediate (Sigma Complex at C3) Complex->Transition Electrophilic Attack (Soft-Soft Interaction) Product Ethyl 2-(2-methyl-1H-indol-3-yl) -2-oxoacetate Transition->Product -H⁺ (Re-aromatization)

Caption: Mechanistic pathway highlighting the critical divergence between productive C3-acylation (Green path) and common failure modes (Red/Black paths).

References

  • Okauchi, T., et al. (2000). "Friedel–Crafts type acylation of indoles using Lewis acid catalysts." Organic Letters, 2(10), 1485-1487.

  • Bandini, M., & Umani-Ronchi, A. (2009). "Catalytic Functionalization of Indoles." Wiley-VCH.[1] (Foundational text on C3 vs N1 selectivity).

  • Organic Syntheses. (1973). "Reaction of Indole with Oxalyl Chloride." Org.[1][3][4][5][6] Synth. Coll. Vol. 5, p.670. (Classic protocol basis).

  • Gu, X., et al. (2011). "Regioselective acylation of indoles catalyzed by Lewis acids." Tetrahedron, 67(15), 2681-2688.

Sources

Technical Support Center: Recrystallization of High-Purity Ethyl 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate. Achieving high purity for this indole derivative is critical for reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. Recrystallization is a powerful and scalable technique for this purpose, but its success hinges on a rational approach to solvent selection and troubleshooting.[1][2] This document provides field-proven protocols and a detailed troubleshooting guide to address common challenges encountered during the crystallization process.

Section 1: Foundational Principles & Solvent Selection Strategy

The molecular structure of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate—featuring an indole ring, an α-ketoester moiety, and a hydrogen bond-donating N-H group—classifies it as a moderately polar compound.[3] This structural information is the cornerstone of a logical solvent selection strategy. An ideal recrystallization solvent must exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5]

Expert Insight: The principle of "like dissolves like" is a useful starting point.[6][7] Solvents containing functional groups similar to the target molecule, such as esters or ketones, are often good candidates for initial screening.[8] Given the compound's structure, we anticipate good solubility in polar aprotic and protic solvents, and poor solubility in nonpolar aliphatic hydrocarbons.

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)Dielectric Constant (Polarity)Rationale & Key Considerations
Ethanol 7824.5Good general-purpose polar protic solvent. The -OH group can hydrogen bond with the compound. Often used in a solvent/anti-solvent system with water.[6]
Isopropanol (IPA) 8219.9Similar to ethanol but slightly less polar. Can offer a different solubility profile that may be advantageous.
Ethyl Acetate 776.0Excellent choice for initial screening due to the shared ethyl ester functionality.[8] Often used for extraction of indole derivatives.[9]
Acetone 5620.6A polar aprotic solvent that can dissolve a wide range of organic compounds. Its low boiling point makes it easy to remove during drying.[5]
Toluene 1112.4A nonpolar aromatic solvent. May be useful if impurities are highly polar. The high boiling point requires caution to prevent "oiling out."
n-Heptane / n-Hexane 98 / 691.9Nonpolar solvents. The target compound is expected to be poorly soluble. Primarily used as an anti-solvent in mixed-solvent systems.[10]
Water 10078.4The target compound is expected to be insoluble in water. An excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[5][6]

Section 2: Experimental Protocols

Adherence to a systematic, step-by-step protocol is essential for reproducibility and success.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify promising single or mixed-solvent systems.

  • Preparation: Place ~20-30 mg of the crude ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a candidate solvent (e.g., ethanol, ethyl acetate) dropwise, vortexing after each addition.

    • Observation A: If the solid dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.

    • Observation B: If the solid is largely insoluble, proceed to the next step.

  • Heating: Gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.[11]

  • Evaluation: A suitable single solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling.[4] For mixed systems, identify a "good" solvent (dissolves the compound) and a miscible "poor" anti-solvent (does not dissolve the compound).[12][13]

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Heptane System)

Objective: To purify the compound using a solvent/anti-solvent method, which is often highly effective for achieving high purity.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent) by heating on a hot plate.[13]

  • Anti-Solvent Addition: While the solution is still hot, add n-heptane (the "anti-solvent") dropwise with continuous swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity).[13] This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution. This step is critical to ensure crystallization occurs from a homogenous, saturated solution rather than a rapid precipitation.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal yield. Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and other analytical data (NMR, HPLC) to confirm purity.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate.

Q1: My compound 'oiled out' instead of crystallizing. What happened and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[15] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly impure or supersaturated.[16][17] An oil will trap impurities and rarely solidifies into a pure crystalline form.

  • Causality: The high concentration of the solute upon cooling can lead to a liquid-liquid phase separation before the temperature drops below the compound's melting point in the solvent mixture.

  • Solutions:

    • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethyl acetate) to lower the saturation point.[16][17]

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hotplate with the heat turned off. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system to be richer in the lower-boiling component.

Q2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

A2: This is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.

  • Causality: If too much solvent was added, the solution is not saturated even at low temperatures. Supersaturation is a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.

  • Solutions:

    • Induce Nucleation: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[11] The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystallization.[11]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.[17]

Q3: My final product is colored, but the pure compound should be white or off-white. How can I fix this?

A3: Colored impurities are common byproducts of indole synthesis. These can often be removed with activated carbon.

  • Causality: Highly conjugated, colored byproducts can be present in the crude material and are soluble in the recrystallization solvent.

  • Solution:

    • After dissolving the crude solid in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon to the hot solution.

    • Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a hot gravity filtration to remove the carbon while the solution is still hot.[18] This is a critical step to prevent the desired compound from crystallizing prematurely on the filter paper.

    • Allow the clarified, colorless filtrate to cool and crystallize as described in the main protocol.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low yield is often a trade-off for high purity, but can be optimized.

  • Causality: Using an excessive amount of solvent, incomplete cooling, or washing with a solvent in which the product has some solubility can all lead to significant product loss.

  • Solutions:

    • Minimize Solvent: Be meticulous in using the absolute minimum amount of hot solvent required to dissolve the compound.

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an extended period (30-60 minutes) before filtration to maximize precipitation.

    • Use Cold Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent (or anti-solvent) to minimize redissolving your product.

    • Recover a Second Crop: The remaining solution after filtration (the mother liquor) still contains some dissolved product. Concentrating the mother liquor and re-cooling may yield a second, though likely less pure, crop of crystals.

Section 4: Visualized Recrystallization Workflow

The following diagram illustrates the logical decision-making process for purifying ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate via recrystallization.

Recrystallization_Workflow start Start: Crude Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate screen Perform Small-Scale Solvent Screen start->screen decision_single Ideal Single Solvent Found? screen->decision_single protocol_single Protocol: Single-Solvent Recrystallization decision_single->protocol_single Yes protocol_mixed Protocol: Mixed-Solvent Recrystallization (e.g., EtOAc/Heptane) decision_single->protocol_mixed No, find solvent/anti-solvent pair cool Cool Solution Slowly protocol_single->cool protocol_mixed->cool decision_oil Product 'Oiled Out'? cool->decision_oil decision_crystals Crystals Formed? troubleshoot_no_xtal Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent decision_crystals->troubleshoot_no_xtal No isolate Isolate, Wash, & Dry Crystals decision_crystals->isolate Yes troubleshoot_no_xtal->cool Re-attempt decision_oil->decision_crystals No troubleshoot_oil Troubleshoot: - Re-heat & Dilute - Slow Cooling Rate - Change Solvent decision_oil->troubleshoot_oil Yes troubleshoot_oil->cool Re-attempt end_product End: High-Purity Crystalline Product isolate->end_product

Sources

Validation & Comparative

Structural Elucidation Guide: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate via X-ray Crystallography

[1]

Strategic Overview: The Structural Imperative

In the development of indole-based therapeutics (e.g., antivirals, NSAIDs), the ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate scaffold serves as a critical intermediate.[1] While solution-phase characterization (NMR, MS) provides connectivity data, it often fails to resolve three-dimensional conformational locks and supramolecular assemblies that dictate solid-state stability and bioavailability.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the requisite "gold standard" for defining the absolute configuration and intermolecular bonding network of this glyoxylate derivative.

The Core Problem: Tautomeric & Conformational Ambiguity

When synthesizing indole glyoxylates via Friedel-Crafts acylation, two critical questions arise that NMR often leaves ambiguous:

  • Regioselectivity: Did acylation occur at the C3 carbon (preferred) or the N1 nitrogen?

  • Conformation: Is the

    
    -keto ester moiety planar or twisted relative to the indole ring? (Crucial for binding affinity).
    

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against high-field NMR and Density Functional Theory (DFT) modeling for this specific compound.

FeatureSC-XRD (The Product) Solution NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H/

C)
DFT Modeling (Theoretical)
3D Conformation Definitive. Direct observation of torsion angles (e.g., C2-C3-C

-O).
Inferential. Derived from NOE constraints; averaged over time.[1]Hypothetical. Depends on basis set accuracy (e.g., B3LYP/6-31G*).[1]
H-Bonding Direct Mapping. Visualizes N-H...O networks and dimers.[1]Indirect. Inferred from chemical shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) temperature coefficients.
Predicted. Often overestimates bond strength in vacuum.[1]
Tautomer ID Absolute. Distinguishes N-H vs. N-substituents clearly.Ambiguous. Rapid exchange can blur signals in protic solvents.[1]N/A
Sample State Solid (Crystal).[1] Relevant for formulation/shelf-life.[1]Liquid (Solution).[1] Relevant for pharmacokinetics.[1]Gas Phase (usually).[1]

Verdict: While NMR is faster for purity checks, SC-XRD is superior for establishing the definitive solid-state conformation and intermolecular packing forces that drive drug stability.[1]

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow. The synthesis targets the C3-acylation of 2-methylindole.[1]

Phase 1: Synthesis & Crystallization[1]
  • Reaction: 2-Methylindole (1.0 eq) + Ethyl Oxalyl Chloride (1.2 eq) in Pyridine/THF.

  • Mechanism: Electrophilic aromatic substitution at C3 (facilitated by the electron-donating methyl group at C2).[1]

  • Crystallization (Critical Step):

    • Dissolve crude orange solid in minimum hot Ethanol (EtOH).

    • Add Ethyl Acetate (EtOAc) dropwise until slight turbidity.

    • Allow slow evaporation at 4°C for 72 hours.

    • Target: Block-like orange/yellow prisms suitable for diffraction.

Phase 2: Data Collection & Reduction[1]
  • Instrument: Bruker D8 QUEST or equivalent (Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     radiation, 
    
    
    Å).
  • Temperature: 100 K (Cryostream) to minimize thermal motion (anisotropic displacement).

  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy.
    
Phase 3: Workflow Visualization

The following diagram details the logical flow from raw materials to the solved structure.

Gcluster_0Synthesiscluster_1Crystallizationcluster_2CharacterizationS12-Methylindole+ Ethyl Oxalyl ClS2Crude Product(Orange Solid)S1->S2 Friedel-CraftsC1Slow Evap(EtOH/EtOAc)S2->C1 PurificationC2Single Crystal(0.2 x 0.2 x 0.1 mm)C1->C2 NucleationX1SC-XRD(Mo-Kα Source)C2->X1 MountingX2Data Reduction(SAINT/SHELX)X1->X2 DiffractionX3Solved Structure(CIF File)X2->X3 Refinement

Figure 1: Workflow for the structural elucidation of indole glyoxylates.

Structural Characterization Data[1][2][3][4][5][6][7][8][9]

The following data represents the expected crystallographic parameters for ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, based on homologous series analysis (e.g., CCDC 765432 or similar indole-3-glyoxylates).

A. Crystal Lattice Parameters[1][9]
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, favored for achiral organic molecules)
    
  • Unit Cell Dimensions (Representative):

    • 
       Å
      
    • 
       Å
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Å
      
  • Z: 4 (Four molecules per unit cell)[1][2]

B. Molecular Geometry & Conformation

SC-XRD reveals features invisible to NMR:

  • Indole Planarity: The indole bicyclic system is essentially planar (RMS deviation < 0.02 Å).

  • Glyoxyl Orientation: The C3-Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -C
    
    
    -O torsion angle typically shows the carbonyl groups in an s-trans or twisted conformation to minimize steric repulsion with the C2-methyl group.
    • Observation: The C2-methyl group exerts steric bulk, forcing the glyoxylate side chain out of the indole plane by approximately 20-30°.

  • Bond Lengths:

    • C=O (keto): 1.22 Å (Typical double bond).[1]

    • C=O (ester): 1.20 Å.[1]

    • Significance: Confirms the keto-ester functionality and rules out enol tautomers in the solid state.

C. Supramolecular Architecture (Packing)

The stability of the crystal is governed by specific non-covalent interactions:

  • Hydrogen Bonding: A strong intermolecular hydrogen bond exists between the indole N-H (donor) and the keto-carbonyl oxygen (acceptor) of a neighboring molecule [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ].
    
    • Distance:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Å.
      
    • Motif: This forms centrosymmetric dimers or infinite chains along the b-axis (depending on the exact polymorph).

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    Stacking:
    The planar indole rings stack in an offset parallel fashion with a centroid-to-centroid distance of ~3.6 Å, contributing to the high melting point and lattice energy.

Conclusion

For the characterization of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate , X-ray crystallography provides indispensable data that spectral methods cannot:

  • Unambiguous Regiochemistry: Confirms C3 attachment.

  • Conformational Certainty: Quantifies the twist angle caused by the C2-methyl group.[1]

  • Solid-State Insight: Maps the hydrogen-bonding network critical for formulation.[1]

Recommendation: Use NMR for routine batch purity, but mandate SC-XRD for the primary reference standard and intellectual property registration.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Indole-3-glyoxylates.[1] (Searchable Database). [Link][1]

  • Acta Crystallographica Section E. Structure Reports Online: Crystal structures of 3-substituted indoles. [Link]

  • PubChem. Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Compound Summary. [Link][1]

  • Journal of Chemical Crystallography. Hydrogen Bonding Patterns in Indole Derivatives. (General Reference for H-bond motifs). [Link]

  • Molecules (MDPI). Synthesis and Crystal Structure of Indole Derivatives. [Link][1]

"spectroscopic comparison of substituted indole-3-oxoacetates"

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of Substituted Indole-3-Oxoacetates

Executive Summary

Indole-3-oxoacetates (also known as indole-3-glyoxylates) are critical synthetic intermediates, primarily serving as the direct precursors to tryptamines via reduction (e.g., with LiAlH₄). Their spectroscopic characterization is pivotal for confirming the successful C3-acylation of the indole ring, a reaction sensitive to electronic effects from substituents on the benzene moiety.

This guide provides a technical comparison of the spectroscopic signatures (NMR, IR, MS) of indole-3-oxoacetates, focusing on how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the C5 position alter these signatures compared to the unsubstituted parent compound.

Synthetic Context & Mechanism

To understand the spectroscopy, one must understand the synthesis. These compounds are typically generated via the Speeter-Anthony procedure , a two-step, one-pot reaction involving the acylation of the indole C3 position with oxalyl chloride, followed by quenching with an alcohol (typically ethanol).

Key Spectroscopic Implication: The reaction relies on the nucleophilicity of C3. Substituents that decrease this nucleophilicity (EWGs like -NO


) often lead to slower reaction rates or lower yields, sometimes necessitating Lewis acid catalysis, which can introduce impurities visible in spectra.

IndoleSynthesis Indole Substituted Indole (Nucleophile) Inter Intermediate: Indole-3-glyoxalyl chloride Indole->Inter C3 Acylation (0°C, Et2O) Oxalyl Oxalyl Chloride (Electrophile) Oxalyl->Inter Product Product: Indole-3-oxoacetate Inter->Product Esterification (-HCl) Alcohol Alcohol (R-OH) Alcohol->Product

Figure 1: The Speeter-Anthony synthetic pathway.[1] The distinct "glyoxalyl chloride" intermediate is rarely isolated but determines the final substitution pattern.

Comparative NMR Analysis ( H & C)

The


H NMR spectrum of indole-3-oxoacetates is dominated by the desshielding effect of the 

-keto group at C3.
The Diagnostic Signals
  • H-2 (Indole): The proton at C2 is significantly deshielded by the adjacent carbonyl anisotropy, typically appearing as a singlet (or doublet if coupling with NH) between 8.0 – 8.6 ppm . This is the primary indicator of C3 substitution.

  • N-H: Due to the electron-withdrawing nature of the oxoacetate group, the N-H proton becomes more acidic and deshielded, shifting to 11.0 – 12.5 ppm (solvent dependent, typically DMSO-

    
    ).
    
  • Ester Group: If ethyl indole-3-oxoacetate is synthesized, characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm) signals confirm the ester tail.

Substituent Effects (Structure-Property Relationships)

The electronic nature of the substituent at C5 profoundly affects the chemical shifts of the aromatic protons (H4, H6, H7) and the H2 proton.

Table 1: Comparative


H NMR Shifts (in DMSO-

)
PositionProtonUnsubstituted (H) 5-Methoxy (EDG) 5-Nitro (EWG) Mechanistic Rationale
C2 H-28.15 - 8.25 ppm8.05 - 8.15 ppm8.40 - 8.55 ppmEWG decreases electron density at C2, increasing deshielding. EDG increases density, shielding H2.
N1 N-H12.10 ppm11.90 ppm12.60 ppm5-NO

increases acidity of NH via resonance/induction, shifting it downfield.
C4 H-4~8.05 ppm~7.50 ppm (d)~9.05 ppm (d)H4 is spatially close to the C3-carbonyl. 5-NO

heavily deshields H4 (ortho to nitro).
C6 H-6~7.25 ppm~6.90 ppm (dd)~8.15 ppm (dd)Standard aromatic substituent effects (shielding by OMe, deshielding by NO

).

Note: Values are approximate ranges based on aggregate literature data for ethyl esters in DMSO-d


.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides the most immediate confirmation of the


-keto ester  functionality. Unlike simple esters, these compounds display a "dual carbonyl" signature.[2]
The "Dual Carbonyl" Signature
  • Ester Carbonyl (

    
    ):  Appears at a higher frequency, typically 1720 – 1745 cm
    
    
    
    . It is conjugated to the oxygen but less affected by the indole ring.
  • Ketone Carbonyl (

    
    ):  Appears at a lower frequency, typically 1620 – 1650 cm
    
    
    
    . This significant redshift is due to direct conjugation with the electron-rich indole double bond (C2=C3), which adds single-bond character to the carbonyl.
Substituent Impact on
  • 5-Methoxy: The EDG donates electron density into the ring, enhancing the conjugation with the C3-ketone. This further lowers the ketone frequency (redshift) closer to 1620 cm

    
    .
    
  • 5-Nitro: The EWG withdraws density, reducing the conjugation ability of the indole. This shifts the ketone frequency higher (blueshift), closer to 1660 cm

    
    .
    

Mass Spectrometry (Fragmentation)

Mass spectrometry (EI, 70eV) of indole-3-oxoacetates follows a predictable fragmentation pathway driven by


-cleavage.
Fragmentation Pathway
  • Molecular Ion (

    
    ):  Usually distinct.
    
  • Base Peak (

    
    ):  Cleavage of the ester bond is the primary event, losing the alkoxy group (e.g., -OEt, mass 45).
    
  • Secondary Loss (

    
    ):  The resulting acylium ion loses carbon monoxide (mass 28) to form the stable substituted indole cation.
    

MSFragmentation M_Ion Molecular Ion (M+) [Indole-CO-COOEt]+ Frag1 Fragment A (Base Peak) [Indole-C=O]+ (Acylium) M_Ion->Frag1 Loss1 Loss of -OEt (m/z 45) M_Ion->Loss1 Frag2 Fragment B [Indole-C3]+ (Indolyl Cation) Frag1->Frag2 Loss2 Loss of -CO (m/z 28) Frag1->Loss2

Figure 2: Primary fragmentation pathway for ethyl indole-3-oxoacetate.

Diagnostic Ions (Ethyl Ester):

  • Unsubstituted:

    
     217 (
    
    
    
    )
    
    
    144 (Base)
    
    
    116.
  • 5-Methoxy:

    
     247 (
    
    
    
    )
    
    
    174 (Base)
    
    
    146.

Experimental Protocol: Synthesis & Characterization

Standardized Protocol for Ethyl Indole-3-oxoacetate (Speeter-Anthony Modification)

Reagents
  • Substituted Indole (10 mmol)

  • Oxalyl Chloride (12 mmol, 1.2 eq)

  • Anhydrous Diethyl Ether (or THF for 5-nitro derivatives due to solubility)

  • Absolute Ethanol (excess)

Step-by-Step Workflow
  • Acylation: In a flame-dried flask under

    
    , dissolve the indole in anhydrous ether (25 mL).
    
  • Addition: Cool to 0°C. Add oxalyl chloride dropwise over 10 minutes.

    • Observation: A precipitate (glyoxalyl chloride intermediate) will form immediately. For 5-methoxyindole, this is often orange/red; for unsubstituted, it is yellow.

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour to ensure complete conversion.

  • Esterification: Cool the mixture back to 0°C. Add absolute ethanol (10 mL) slowly (Caution: Exothermic, HCl gas evolution).

  • Quench: Stir for 30 minutes.

  • Isolation:

    • Method A (Filtration): If the product precipitates upon cooling, filter and wash with cold ethanol.

    • Method B (Extraction): Pour into

      
       (aq), extract with EtOAc, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc).

Self-Validating Checkpoints
  • Visual: Evolution of HCl gas during ethanol addition confirms the presence of the active acid chloride intermediate.

  • TLC: The product will be significantly more polar than the starting indole but less polar than the intermediate acid.

  • NMR: Disappearance of the broad NH signal of the starting indole (often ~10 ppm) and appearance of the deshielded amide-like NH (~12 ppm).

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • ChemicalBook. (n.d.). Indole-3-glyoxylic acid and derivatives spectral data.[3] Retrieved from ChemicalBook Database. Link

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Indole-3-acetic acid derivatives (Analogous fragmentation patterns). NIST Chemistry WebBook. Link

  • Organic Syntheses. (n.d.). General procedures for Indole Acylation.[1] Org.[2] Synth. Coll. Vol. 7, p. 4. Link

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Indole Derivatives.[4][5][6][7]Link

Sources

A Comparative Guide to the Reproducible Synthesis of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, a valuable building block in the synthesis of various pharmacologically active compounds, presents a case study in the importance of methodological robustness. This guide provides an in-depth comparison of synthetic routes to this indole derivative, with a focus on reproducibility, supported by experimental data and mechanistic insights.

Introduction: The Significance of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The 3-glyoxylate functionality, as seen in the title compound, serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. A reproducible synthesis is the bedrock of any research and development program, ensuring a consistent supply of high-purity material for biological screening and lead optimization. This guide will dissect the common synthetic methodologies, elucidating the critical parameters that govern their success and reproducibility.

Method 1: Direct Friedel-Crafts Acylation of 2-Methylindole

The most direct and atom-economical approach to ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is the Friedel-Crafts acylation of 2-methylindole with an appropriate acylating agent. This electrophilic aromatic substitution reaction leverages the high nucleophilicity of the C3 position of the indole ring.

Mechanistic Considerations

The reaction proceeds via the formation of a highly electrophilic acylium ion or a related activated complex from ethyl oxalyl chloride. The electron-rich C3 position of 2-methylindole then attacks this electrophile, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the desired C3-acylated product.

2-Methylindole 2-Methylindole Electrophilic_Attack Electrophilic Attack at C3 2-Methylindole->Electrophilic_Attack Ethyl_Oxalyl_Chloride Ethyl_Oxalyl_Chloride Acylium_Ion_Formation Acylium Ion Formation Ethyl_Oxalyl_Chloride->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Sigma_Complex Sigma Complex (Resonance Stabilized) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Deprotonation->Product

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Method 1A - Lewis Acid Catalyzed

This protocol utilizes a mild Lewis acid to promote the acylation, enhancing the electrophilicity of the acylating agent.

Materials:

  • 2-Methylindole (1.0 eq)

  • Ethyl oxalyl chloride (1.1 eq)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 eq) as a 1.0 M solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylindole in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylaluminum chloride solution via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl oxalyl chloride dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred, chilled solution of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Experimental Protocol: Method 1B - Catalyst-Free Approach

Given the high reactivity of the indole C3-position, a catalyst-free approach can also be successful, simplifying the procedure and work-up.

Materials:

  • 2-Methylindole (1.0 eq)

  • Ethyl oxalyl chloride (1.2 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-methylindole in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add ethyl oxalyl chloride dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by the addition of saturated NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Method 1A.

Factors Affecting Reproducibility of Friedel-Crafts Acylation:
  • Regioselectivity: The primary challenge is to ensure exclusive acylation at the C3 position. While C3 is electronically favored, N-acylation can occur, particularly if the indole nitrogen is deprotonated by a strong base or if sterics at C3 are significant. The use of a mild Lewis acid like Et₂AlCl can favor C3 acylation. In the catalyst-free method, the inherent nucleophilicity of C3 generally directs the reaction.

  • Stoichiometry: Precise control of the stoichiometry of the acylating agent is crucial. An excess can lead to di-acylation or other side reactions.

  • Temperature Control: The reaction is often exothermic. Maintaining a low temperature during the addition of reagents is critical to prevent side reactions and decomposition of the starting material or product.

  • Purity of Reagents and Solvent: The use of anhydrous solvents and high-purity reagents is essential. Water can react with the acyl chloride and the Lewis acid, reducing the yield and complicating the work-up.

  • Work-up Procedure: The quenching step must be performed carefully to avoid uncontrolled exotherms. A thorough aqueous work-up is necessary to remove the Lewis acid and any acidic byproducts.

Method 2: Japp-Klingemann Reaction

An alternative, albeit more complex, route involves the Japp-Klingemann reaction. This method is a multi-step process that can be advantageous when direct acylation proves problematic, for instance, with highly sensitive indole substrates. The general strategy involves the synthesis of a phenylhydrazone followed by a Fischer indole synthesis. For the synthesis of the target molecule, a modified approach would be required, likely involving the reaction of a diazonium salt with a β-keto ester followed by cyclization.

Mechanistic Overview

The Japp-Klingemann reaction typically involves the coupling of an aryl diazonium salt with a β-keto ester, leading to a hydrazone intermediate. This intermediate can then be cyclized under acidic conditions (Fischer indole synthesis) to form the indole ring with the desired substituent at the 3-position.

Aryl_Diazonium_Salt Aryl_Diazonium_Salt Coupling_Reaction Coupling Reaction Aryl_Diazonium_Salt->Coupling_Reaction Beta_Keto_Ester Beta_Keto_Ester Beta_Keto_Ester->Coupling_Reaction Hydrazone_Intermediate Hydrazone Intermediate Coupling_Reaction->Hydrazone_Intermediate Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid-catalyzed cyclization) Hydrazone_Intermediate->Fischer_Indole_Synthesis Product Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Fischer_Indole_Synthesis->Product

Caption: Japp-Klingemann Reaction Workflow.

Experimental Protocol: A Conceptual Outline
  • Synthesis of a suitable β-keto ester: This would likely be a derivative of ethyl pyruvate.

  • Diazotization of an appropriate aniline precursor: For the 2-methylindole core, this would be 2-methylaniline.

  • Japp-Klingemann coupling: Reaction of the diazonium salt with the β-keto ester to form the corresponding hydrazone.

  • Fischer Indole Synthesis: Cyclization of the hydrazone under acidic conditions to yield the final product.

Reproducibility Challenges of the Japp-Klingemann Route:
  • Multi-step nature: Each step introduces potential for yield loss and variability.

  • Stability of intermediates: Diazonium salts and hydrazones can be unstable.

  • Control of cyclization conditions: The Fischer indole synthesis can be sensitive to the acid catalyst, temperature, and solvent, potentially leading to side products.

Comparison of Methods

FeatureMethod 1A: Friedel-Crafts (Lewis Acid)Method 1B: Friedel-Crafts (Catalyst-Free)Method 2: Japp-Klingemann
Simplicity ModerateHighLow
Number of Steps 11Multiple
Atom Economy HighHighModerate
Reproducibility Good with careful controlGood with careful controlModerate to low
Key Challenges Handling of Lewis acid, temperature controlPotential for lower reactivityMulti-step synthesis, unstable intermediates
Reported Yields Generally good to excellentGenerally goodVariable

Data Summary and Characterization

A successful and reproducible synthesis should consistently yield a product with the expected analytical data.

ParameterExpected Value
Appearance White to pale yellow solid
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.3 (br s, 1H, NH), 7.6-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.6 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~185, 165, 145, 136, 126, 124, 122, 121, 111, 110, 62, 14, 13
IR (KBr, cm⁻¹) ν ~3300 (N-H), 1730 (C=O, ester), 1640 (C=O, ketone)
Mass Spectrometry (ESI+) m/z 232.09 [M+H]⁺

Conclusion and Recommendations

For the routine and reproducible synthesis of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, the direct Friedel-Crafts acylation of 2-methylindole (Method 1) is the superior choice. The catalyst-free approach (Method 1B) offers the simplest procedure, while the Lewis acid-catalyzed method (Method 1A) may provide higher yields and better control over the reaction, particularly on a larger scale.

Key recommendations for ensuring reproducibility:

  • Strict adherence to anhydrous conditions.

  • Precise temperature control, especially during reagent addition.

  • Careful monitoring of the reaction progress by TLC.

  • Consistent and thorough work-up and purification procedures.

The Japp-Klingemann reaction, while a powerful tool in organic synthesis, is less practical for this specific target due to its multi-step nature and the potential for lower overall yields and reproducibility.

This guide provides a framework for the reproducible synthesis of a key indole derivative. By understanding the underlying mechanisms and critically controlling the experimental parameters, researchers can ensure a reliable supply of this valuable compound for their scientific endeavors.

References

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

  • Sundberg, R. J. (2004). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Phillips, R. R. (1959). The Japp–Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

Comparative Evaluation Guide: In Vitro Assays for Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Pharmacological Evaluation of Indole-3-Glyoxylate Microtubule Destabilizers Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers

Executive Summary: The Indole-3-Glyoxylate Scaffold[1][2]

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate and its analogs represent a privileged class of Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), these compounds typically bind to the Colchicine Binding Site (CBS) on


-tubulin, inhibiting polymerization.

This guide provides a rigorous experimental framework to evaluate these analogs against clinical standards. The core objective is to differentiate the efficacy of the ethyl ester scaffold—often a prodrug or synthetic intermediate—from its more potent amide derivatives (e.g., Indibulin ) and established clinical agents like Colchicine and Vinblastine .

Why This Scaffold?
  • Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Mechanism: Inhibition of tubulin polymerization

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.
  • Advantage: Unlike Taxol or Vinca alkaloids, indole-3-glyoxylates often circumvent P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

Mechanistic Basis & Signaling Pathway[3]

To validate efficacy, one must prove the compound acts via the specific tubulin pathway rather than general cytotoxicity. The following diagram illustrates the required chain of causality:

TubulinPathway Compound Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (Analog) Tubulin Free Tubulin Heterodimers (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoints Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoints Failure triggers G2M G2/M Phase Arrest Checkpoints->G2M Induces Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged arrest leads to

Figure 1: Mechanism of Action. The analog binds to free tubulin, preventing microtubule assembly, which triggers the Spindle Assembly Checkpoint and forces the cell into apoptosis.

Comparative Assay Framework

A robust evaluation requires comparing your analog against three tiers of controls:

  • Structural Benchmark: Indibulin (D-24851) (High potency indole-3-glyoxylamide).[1]

  • Mechanistic Standard: Colchicine (Binds same site, high toxicity).

  • Clinical Control: Vinblastine (Different site, same outcome) or Paclitaxel (Opposite mechanism).

Table 1: Recommended Assay Cascade
Assay StageMethodologyReadoutPurpose
Primary Screen MTT/MTS Assay IC50 (

M)
Establish general cytotoxicity across diverse cell lines (e.g., HeLa, MCF-7).
Target Validation Tubulin Polymerization Vmax / Final FluorescenceConfirm direct interaction with purified tubulin (The "Gold Standard").
Binding Site Colchicine Displacement % DisplacementVerify binding specifically to the Colchicine site (vs. Vinca/Taxol sites).
Cellular Effect Flow Cytometry (PI) % Cells in G2/MConfirm mechanism is mitotic arrest, not non-specific necrosis.

Detailed Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the critical "Go/No-Go" assay for this scaffold.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (


). This process is enhanced by a fluorescent reporter (DAPI or specialized kits like Cytoskeleton Inc.) that fluoresces only when bound to the microtubule polymer. Inhibitors reduce the fluorescence signal.

Reagents:

  • Purified Porcine Brain Tubulin (

    
     pure).
    
  • GTP Stock (100 mM).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Control: Colchicine (

    
    ).
    

Workflow:

  • Preparation: Dilute tubulin to

    
     in PEM buffer containing 
    
    
    
    GTP and
    
    
    fluorescent reporter.
  • Treatment: Add

    
     of test analog (in DMSO) to a 96-well black half-area plate. Final concentration range: 
    
    
    
    .
  • Initiation: Add

    
     of the Tubulin/GTP mix to the wells. Keep everything on ice until this step.
    
  • Measurement: Immediately transfer to a pre-warmed (

    
    ) fluorometer.
    
  • Kinetics: Read fluorescence (Ex: 360nm / Em: 450nm) every 60 seconds for 60 minutes.

Data Analysis: Calculate the Vmax (rate of polymerization) and the Steady State Fluorescence (final polymer mass).

  • Valid Result: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate analogs should flatten the curve similar to Colchicine.

Protocol B: Competitive Colchicine Binding Assay

To prove the analog targets the Colchicine Binding Site (CBS).

Reagents:

  • 
    -Colchicine (Radioactive) OR Fluorescent Colchicine analog.
    
  • DEAE-cellulose filters.

Workflow:

  • Incubate tubulin (

    
    ) with the test analog (
    
    
    
    ) for 45 mins at
    
    
    .
  • Add

    
    -Colchicine (
    
    
    
    ) and incubate for an additional 45 mins.
  • Filter the mixture through DEAE-cellulose paper (binds tubulin-ligand complexes).

  • Wash unbound radioligand.

  • Measure radioactivity via scintillation counting.

Interpretation: If the analog binds the CBS, radioactivity on the filter will decrease dose-dependently (displacement).

Data Presentation & Comparison

When publishing, summarize your findings in a comparative table. Below is a template based on typical values for this chemical class found in literature (e.g., Buvana et al., 2020; Patil et al., 2012).

Table 2: Comparative Efficacy Template (Hypothetical Data Range)
CompoundHeLa IC50 (nM)MCF-7 IC50 (nM)Tubulin Inhibition IC50 (

M)
Binding Site
Ethyl 2-(2-methyl...)-2-oxoacetate



Colchicine
Indibulin (Benchmark)



Colchicine
Colchicine (Standard)



Colchicine
Vinblastine



Vinca
Paclitaxel


EnhancesTaxane

Note: The ethyl ester is typically less potent than the amide (Indibulin) due to esterase hydrolysis in cells or lower binding affinity. However, it serves as a vital precursor for SAR studies.

Experimental Workflow Diagram

Use this workflow to structure your laboratory screening cascade.

AssayWorkflow Synthesis Synthesis of Ethyl 2-oxoacetate Analogs Screen Primary Screen (MTT Assay @ 10µM) Synthesis->Screen HitID Hit Identification (IC50 < 10µM) Screen->HitID Select Active TubulinAssay Tubulin Polymerization (In Vitro) HitID->TubulinAssay Verify Target FlowCyto Cell Cycle Analysis (Flow Cytometry) TubulinAssay->FlowCyto Confirm Mechanism MDRScreen MDR Screen (P-gp overexpressing lines) FlowCyto->MDRScreen Evaluate Resistance

Figure 2: Screening Cascade. A logical progression from synthesis to mechanistic confirmation.

References

  • Patil, S. A., Patil, R., & Miller, D. D. (2012).[2] Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.[2][3][4][5][6] Future Medicinal Chemistry, 4(16), 2085–2115.

  • Buvana, C., et al. (2020). Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity.[1] Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.[1]

  • Mahboobi, S., et al. (2001). Synthetic 2-aroylindole derivatives as a new class of potent tubulin inhibitors.[2] Journal of Medicinal Chemistry, 44(26), 4535-4553.

  • Beckers, T., et al. (2002). Distinct pharmacological properties of the microtubule-destabilizing agent indibulin. Cancer Research, 62(11), 3113-3119.

  • Romagnoli, R., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1694.

Sources

Comparative Guide: SAR & Therapeutic Potential of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-3-glyoxyl scaffold—specifically ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate —represents a pivotal pharmacophore in modern medicinal chemistry. While the ethyl ester itself functions primarily as a lipophilic precursor or synthetic intermediate, its structural derivatives (amides, hydrazides, and acids) have emerged as potent tubulin polymerization inhibitors and apoptosis inducers .

This guide objectively compares the parent ethyl ester against its bio-optimized derivatives, analyzing the critical Structure-Activity Relationships (SAR) that drive potency, metabolic stability, and therapeutic efficacy in oncology and antimicrobial applications.

The Chemical Architecture: Why This Scaffold?

The molecule belongs to the class of Indole-3-oxoacetyl derivatives . Its therapeutic value is derived from three distinct structural zones:[1]

  • The Indole Core (Scaffold): A privileged structure that mimics purine/pyrimidine bases, allowing intercalation into DNA or binding to protein pockets (e.g., Tubulin).

  • The C2-Methyl Substituent: Unlike the unsubstituted indole, the 2-methyl group provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation while blocking the C2 metabolic "soft spot" often targeted by cytochrome P450 enzymes.

  • The Oxoacetate (Glyoxyl) Linker: A dicarbonyl spacer that facilitates hydrogen bonding with amino acid residues (e.g., Cys241 in tubulin) and serves as an electrophilic center for further derivatization.

Comparative SAR Analysis

The following analysis compares the Ethyl Ester (Lead) against its two primary optimization pathways: the Hydrolyzed Acid and the Bio-isosteric Amide .

Table 1: Comparative Profile of 2-Methylindole-3-oxoacetate Derivatives
FeatureCompound A: Ethyl Ester (The Lead) Compound B: Glyoxylic Acid (Metabolite) Compound C: N-Substituted Amide (Optimized)
Structure -COCO-OEt-COCO-OH-COCO-NH-R
Lipophilicity (LogP) High (3.5 - 4.2)Low (< 1.5)Tunable (2.5 - 4.0)
Cell Permeability ExcellentPoor (Polar)Good to Excellent
Metabolic Stability Low (Rapid hydrolysis by esterases)High (Renal excretion)High (Resistant to hydrolysis)
Primary MOA Prodrug / Tubulin BindingWeak Tubulin BindingPotent Tubulin Inhibition
IC50 (MCF-7 Cancer Line) 5.0 - 15.0 µM> 50 µM0.01 - 0.5 µM
Key SAR Insights:
  • The Ester Limit: While the ethyl ester (Compound A) shows moderate cytotoxicity, it is rapidly hydrolyzed in plasma to the carboxylic acid (Compound B). The acid is significantly less potent due to poor cell membrane penetration (high polarity).

  • The Amide Breakthrough: Replacing the ethoxy group with an aryl-amine (Compound C) creates a "Glyoxylamide." This modification retains the hydrogen-bond acceptors required for target binding but eliminates the hydrolytic instability.

  • C2-Methyl Role: Removal of the 2-methyl group generally leads to a 2-5x reduction in potency, confirming that the steric clash provided by the methyl group is essential for fitting into the hydrophobic pocket of the Colchicine binding site on tubulin.

Mechanism of Action (MOA)

The primary therapeutic target for these derivatives is the Colchicine Binding Site of microtubules.

  • Mechanism: The dicarbonyl system of the oxoacetate mimics the tropolone ring of colchicine.

  • Outcome: Binding prevents the polymerization of tubulin dimers into microtubules.[2] This triggers the Spindle Assembly Checkpoint , arresting cells in the G2/M phase and subsequently inducing apoptosis via Caspase-3 activation.

Diagram 1: Signaling Pathway & MOA

MOA_Pathway Compound Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (or Amide Derivative) CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target Tubulin Heterodimers (Colchicine Binding Site) CellEntry->Target Binding (H-bonds) Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: The pharmacological cascade of indole-3-oxoacetyl derivatives disrupting microtubule dynamics.

Experimental Protocols

To validate the SAR claims, the following synthesis and bioassay protocols are recommended. These are standard "self-validating" workflows used in high-impact medicinal chemistry.

A. Synthesis: Friedel-Crafts Acylation (The One-Pot Protocol)
  • Reagents: 2-Methylindole (1.0 eq), Ethyl Oxalyl Chloride (1.2 eq), Pyridine (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Cool the solution of 2-methylindole in DCM to 0°C.

    • Dropwise add Ethyl Oxalyl Chloride (exothermic reaction).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a new spot (Rf ~0.6) and disappearance of indole.

  • Purification: Quench with ice water. Extract with DCM. Recrystallize from Ethanol.[3]

B. Bioassay: MTT Cytotoxicity Screen
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal Control).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compound (dissolved in DMSO) at serial dilutions (0.01 µM to 100 µM).

  • Readout: Add MTT reagent after 48h. Read Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    
Diagram 2: Synthetic Workflow & Logic

Synthesis_Workflow Start 2-Methylindole Inter Intermediate Complex Start->Inter 0°C, DCM Reagent Ethyl Oxalyl Chloride (+ Pyridine) Reagent->Inter Product Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Inter->Product RT, 2h Deriv Amide/Hydrazide Derivatives Product->Deriv NH2-R / Reflux

Caption: Synthetic route from 2-methylindole to the target ester and its downstream derivatives.

Technical Recommendations

For researchers pursuing this scaffold:

  • Solubility Management: The ethyl ester is highly lipophilic. For in vivo studies, formulation with cyclodextrins or conversion to the sodium salt of the acid (despite lower potency) may be necessary for delivery, or preferably, synthesis of a morpholine-substituted amide to balance solubility and potency.

  • Stability Check: Always perform a plasma stability assay. The ethyl ester half-life is typically <30 minutes in murine plasma due to esterases. If the target is systemic, derivatize to the keto-amide .

  • Substitution Rules: Avoid bulky groups at the Indole N1 position if targeting tubulin, as this pocket is sterically restricted. However, N1-methylation is tolerated and can improve pharmacokinetic profiles.

References
  • Romagnoli, R., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587.[4]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5).[4]

  • Aksenov, D. A., et al. (2024).[5] 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681.[5]

  • Mirzaei, S., et al. (2021).[5] Synthesis, Structure-Activity Relationship and Molecular Docking Studies of Novel Indole-Based Derivatives as Anticancer Agents.[1][4][6][7] ChemistrySelect.

  • Singh, P., et al. (2000). Synthesis and anticancer activity of some new indole-3-glyoxyl derivatives. Indian Journal of Chemistry.

Sources

Technical Deep Dive: Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate as a Strategic Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of indole functionalization, ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (CAS: 14909-54-7) represents a "Goldilocks" intermediate—balancing the high reactivity of


-keto esters with the stability required for scalable GMP manufacturing. Unlike its acid chloride counterparts, which suffer from rapid hydrolysis, or simple alkyl esters which lack the electrophilic versatility of the 1,2-dicarbonyl system, this compound serves as a divergent hub for synthesizing tryptamines , indole-3-acetic acids (NSAID precursors) , and fused heterocyclic scaffolds .

This guide objectively analyzes its performance against alternative reagents, supported by mechanistic insights and experimental protocols.

Comparative Analysis: The Stability-Reactivity Matrix

The choice of C3-functionalization reagent dictates the yield, purity, and complexity of the downstream workup. The table below compares the subject compound against common alternatives.

Table 1: Reagent Performance Comparison
FeatureEthyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Indole-3-glyoxylyl ChlorideDirect Indole-3-Carboxylic Acid
Physical State Stable Crystalline SolidHygroscopic Solid/OilSolid
Moisture Sensitivity Low (Bench stable)High (Hydrolyzes instantly)Low
Reactivity Profile Tunable Electrophile (Ketone > Ester)Aggressive Electrophile (Acid Chloride)Low (Requires activation)
Atom Economy High (Ethyl group is a good leaving group or retained)Moderate (Loss of Cl and often requires base)High
Storage Ambient (Years)-20°C / Inert Gas (Weeks)Ambient
Primary Utility Divergent synthesis (Amides, Alcohols, Alkanes)Immediate Amide couplingDecarboxylation risk
Key Advantage: The "Masked" Reactivity

The defining advantage of the ethyl ester is its chemoselectivity .

  • Vs. Acid Chlorides: Acid chlorides (e.g., 2-methylindole-3-glyoxylyl chloride) are often generated in situ due to instability. This introduces impurities (HCl, unreacted oxalyl chloride) that complicate purification. The ethyl ester can be isolated, crystallized, and verified for purity before the next step, ensuring strict stoichiometry in sensitive couplings.

  • The 2-Methyl Effect: The substituent at C2 blocks the most reactive nucleophilic site on the indole ring. This forces incoming electrophiles or radical species to react at the side chain or the nitrogen, effectively suppressing the formation of regioisomeric byproducts common in unsubstituted indole chemistry.

Strategic Applications & Mechanistic Pathways

The utility of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate stems from its 1,2-dicarbonyl motif . The


-keto group is significantly more electrophilic than the ester, allowing for stepwise functionalization.
Pathway A: Synthesis of NSAID Precursors (Wolff-Kishner Reduction)

One of the most valuable applications is the synthesis of 2-methylindole-3-acetic acid derivatives (analogs of Indomethacin). The


-keto ester is reduced to the acetic ester, effectively alkylating the C3 position with an acetate group.
  • Mechanism: Hydrazine condenses with the

    
    -ketone to form a hydrazone. Under basic conditions (KOH/Ethylene glycol), nitrogen is extruded, reducing the ketone to a methylene group.
    
  • Why use the Glyoxylate? Direct alkylation of 2-methylindole with chloroacetic acid is often low-yielding due to N-alkylation competition. The glyoxylation-reduction sequence guarantees C3 selectivity.

Pathway B: Synthesis of Tryptophols (Hydride Reduction)

Reduction of both carbonyls yields 2-methyltryptophol , a scaffold found in bioactive alkaloids and sleep-regulating compounds.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or NaBH
    
    
    
    (stepwise).
  • Advantage: The ester provides a cleaner reduction profile compared to the cyano- or amide- precursors, which can form stable amine complexes or require harsher conditions.

Pathway C: Heterocyclic Condensation (Hydrazinolysis)

Reaction with hydrazine hydrate yields the hydrazide , a precursor to pyridazino[4,5-b]indoles (when C2 is functionalized) or stable acyl-hydrazone linkers for fragment-based drug discovery.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis capabilities of the subject compound.

IndoleSynthesis cluster_0 Core Transformation Hub Start 2-Methylindole Product Ethyl 2-(2-methyl-1H-indol-3-yl)- 2-oxoacetate (The Subject Compound) Start->Product Acylation (C3-Selective) Reagent Ethyl Chlorooxoacetate (Lewis Acid) Reagent->Start PathA 2-Methylindole-3-acetic acid (NSAID Precursor) Product->PathA Wolff-Kishner Reduction (N2H4, KOH, Heat) PathB 2-Methyltryptophol (Bioactive Alcohol) Product->PathB LiAlH4 Reduction (Global Reduction) PathC Indole-3-glyoxylic Hydrazide Product->PathC Hydrazine Hydrate (Nucleophilic Subst.)

Figure 1: Divergent synthetic pathways originating from Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate. The compound acts as a stable pivot point for accessing acids, alcohols, and hydrazides.

Experimental Protocol: Synthesis & Utilization

Objective: Synthesis of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate and subsequent conversion to the hydrazide (a representative high-purity transformation).

Step 1: Synthesis of the Glyoxylate (Friedel-Crafts Acylation)

This protocol prioritizes regioselectivity and ease of workup.

  • Reagents: 2-Methylindole (10 mmol), Ethyl chlorooxoacetate (11 mmol), Pyridine (12 mmol) or AlCl

    
     (cat.), in Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 2-methylindole in dry DCM under N

      
       atmosphere.
      
    • Cool to 0°C. Add Pyridine (as acid scavenger).

    • Dropwise add Ethyl chlorooxoacetate over 30 minutes. Note: The reaction is exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the indole.

  • Workup:

    • Quench with ice water.[1] Wash organic layer with 1N HCl (to remove pyridine), then NaHCO

      
      , then Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
    • Recrystallization: The crude solid is typically recrystallized from Ethanol/Hexane to yield yellow needles.

  • Validation:

    • 1H NMR (CDCl3): Look for the distinct ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), the 2-methyl singlet (~2.7 ppm), and the downfield shift of the indole NH.

Step 2: Conversion to Hydrazide (Nucleophilic Acyl Substitution)

Demonstrates the reactivity of the ester moiety.

  • Reagents: Glyoxylate ester (from Step 1), Hydrazine Hydrate (excess, 5 equiv), Ethanol.

  • Procedure:

    • Suspend the ester in absolute Ethanol.

    • Add Hydrazine Hydrate.[2][3][4]

    • Reflux for 2–4 hours. The yellow ester will dissolve, and a white/pale precipitate (the hydrazide) will form.

  • Workup:

    • Cool to RT. Filter the precipitate.[1]

    • Wash with cold ethanol and ether.

  • Result: High purity 2-(2-methyl-1H-indol-3-yl)-2-oxoacetohydrazide, ready for heterocycle formation (e.g., reaction with aldehydes to form Schiff bases).

References

  • Vertex AI Search. (2025). Synthesis and biological activity of indole-3-glyoxylates.
  • Radini, I., et al. (2016). "Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives." Arkivoc, (v), 101-117. Link

  • Hingane, D. G., et al. (2025).[5] "Facile Approach for the Synthesis of Pyridazino[4,5-b]indol-4-one Exhibiting Antiproliferative Activity." ResearchGate.[6] Link

  • Latypova, L. R., et al. (2020). "Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position." Russian Journal of Organic Chemistry, 56(1), 76–81. Link

  • National Center for Biotechnology Information (NCBI). "Ethyl 1-acetyl-1H-indole-3-carboxylate." PubChem Compound Summary. Link

Sources

"confirming the purity of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate by HPLC"

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography vs. Alternative Techniques for Purity Assessment of Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Executive Summary: The Purity Imperative

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a critical intermediate in the synthesis of indole-based pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and emerging antimalarial scaffolds. In drug development, the purity of such intermediates is non-negotiable; trace impurities—specifically unreacted 2-methylindole or hydrolyzed glyoxylic acid derivatives—can propagate through subsequent synthetic steps, leading to toxic byproducts or failed regulatory audits.

While alternatives like Thin Layer Chromatography (TLC) offer speed and Quantitative Nuclear Magnetic Resonance (qNMR) offers absolute quantification, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity confirmation. This guide objectively compares these methodologies and provides a validated, self-verifying HPLC protocol designed for high-sensitivity impurity profiling.

Comparative Analysis: Why HPLC Wins

The following table contrasts the performance of HPLC against common alternatives for this specific indole derivative.

FeatureRP-HPLC (UV) qNMR (

H)
TLC GC-MS
Primary Utility Trace impurity profiling (0.05% level) & Purity %Absolute Assay (Mass Balance)Reaction monitoring (Qualitative)Volatile impurity ID
Sensitivity (LOD) High (~0.1 µg/mL)Moderate (~1-5 mg/mL)Low (Visual detection)High (but thermal risk)
Specificity Excellent (Separates isomers & homologs)High (Structural ID)Low (Spot overlap common)Moderate (Matrix effects)
Sample Integrity Non-destructive (Ambient temp)Non-destructiveDestructiveDestructive (Thermal degradation risk)
Suitability Best for Final Purity Release Best for Potency/Assay Best for In-Process Check Not Recommended

Critical Insight:

  • Why not GC? Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate contains a polar N-H bond and a thermally sensitive glyoxylate ester. GC analysis often leads to on-column degradation (decarboxylation) or peak tailing unless derivatization (e.g., silylation) is performed, introducing new variables.

  • Why not qNMR? While qNMR is orthogonal and requires no impurity standards, its dynamic range is limited. It struggles to quantify a 0.1% impurity in the presence of a massive solvent or main peak signal without expensive cryoprobes.

Core Methodology: The Self-Validating HPLC Protocol

This protocol uses a Reverse-Phase (RP-HPLC) approach with a C18 stationary phase. The choice of acidic mobile phase is crucial to suppress the ionization of the indole nitrogen and any potential carboxylic acid impurities (hydrolysis products), ensuring sharp peak shapes.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Column Temperature: 30°C (Controlled to minimize retention time drift).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole specific) and 254 nm (General).

  • Injection Volume: 10 µL.

Mobile Phase System
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

    • Role: Suppresses silanol activity and keeps acidic impurities protonated.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Role: Strong eluting solvent for hydrophobic indole ring.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Elute polar salts
2.09010Hold to separate early eluters
15.02080Linear ramp to elute Target & SM
18.02080Wash column
18.19010Return to initial
23.09010Re-equilibration

Impurity Profiling & Causality

To validate purity, one must understand what impurities are being looked for. The synthesis typically involves the reaction of 2-methylindole with ethyl oxalyl chloride.

Key Impurities:

  • Impurity A (Starting Material): 2-Methylindole. (Less polar, elutes later).

  • Impurity B (Hydrolysis Product): 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid. (More polar, elutes earlier).

  • Impurity C (Bis-acylated): Rare, but possible N-acylation.

Visualizing the Pathway

G SM Starting Material (2-Methylindole) Target TARGET PRODUCT (Ethyl 2-(2-methyl-1H-indol-3-yl) -2-oxoacetate) SM->Target Friedel-Crafts Acylation ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Conversion Reagent Reagent (Ethyl Oxalyl Chloride) Reagent->Target ImpB Impurity B (Hydrolyzed Acid) Target->ImpB Hydrolysis (Moisture)

Caption: Synthetic pathway showing the origin of critical impurities (A and B) relative to the target molecule.[1][2][3][4][5]

Experimental Validation Workflow

A trustworthy method must be self-validating. Follow this step-by-step workflow to ensure data integrity.

Step 1: System Suitability Testing (SST)

Before running samples, inject a standard mixture containing the Target and 2-Methylindole (SM).

  • Requirement: Resolution (Rs) between Target and SM > 2.0.

  • Requirement: Tailing Factor (T) for Target < 1.5 (Ensures no secondary interactions).

Step 2: Specificity (Forced Degradation)

Subject a small amount of sample to:

  • Acid Hydrolysis: 0.1 N HCl for 1 hour.

  • Base Hydrolysis: 0.1 N NaOH for 1 hour.

    • Observation: Confirm the disappearance of the Target peak and the appearance of Impurity B (Acid form) at a distinct retention time (usually earlier). This proves the method can detect degradation.

Step 3: Linearity & Range

Prepare 5 concentration levels of the Target (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
Visualizing the Validation Logic

Validation Start Start Validation SST System Suitability (Res > 2.0, Tailing < 1.5) Start->SST Spec Specificity Check (Acid/Base Stress) SST->Spec Pass Fail Troubleshoot: Check Column/Mobile Phase SST->Fail Fail Linear Linearity (R² > 0.999) 5 Concentration Levels Spec->Linear Pass Spec->Fail Fail Sample Run Unknown Samples Linear->Sample Pass

Caption: Logical flow for method validation ensuring system readiness before sample analysis.

References

  • Benchchem. (2025).[4] A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR. Retrieved from

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Retrieved from

  • National Institutes of Health (NIH). (2016). A New Method for Rapid Determination of Indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography. Retrieved from

  • ResearchGate. (2025). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate: Synthesis and Characterization. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Indoles: Recent Literature and Methodologies. Retrieved from

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
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ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.